molecular formula C16H22N2O4S2 B2829748 N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide CAS No. 1351658-32-6

N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide

Cat. No.: B2829748
CAS No.: 1351658-32-6
M. Wt: 370.48
InChI Key: DSDKQEHFCMYHEA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core. This structure comprises a 4-membered oxa (oxygen-containing) ring and a 5-membered thia-aza (sulfur- and nitrogen-containing) ring fused at a single spiro carbon. The compound is further functionalized with a para-substituted benzenesulfonamide group bearing N,N-dimethyl substituents and a carbonyl linkage to the spiro system.

Properties

IUPAC Name

N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-17(2)24(20,21)14-5-3-13(4-6-14)15(19)18-9-7-16(8-10-18)22-11-12-23-16/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDKQEHFCMYHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core through a metal-catalyzed oxidative cyclization reaction . This key step involves the conversion of 2-hydroxy-N-(4-hydroxyphenyl)acetamide to the desired spirocyclic compound using specific reagents and optimized conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Scientific Research Applications

N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name Spiro System Heteroatoms Key Substituents Notable Features
Target Compound 1-Oxa-4-thia-8-azaspiro[4.5]decane O, S, N N,N-Dimethylbenzenesulfonamide Sulfonamide enhances solubility; aromatic group enables π-π interactions
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione () 7-Oxa-9-azaspiro[4.5]decane O, N Benzothiazolyl, dimethylaminophenyl, diketone Diketone structure may influence redox activity; benzothiazole offers π-conjugation
N-(Cyclohexylcarbamoyl)-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide () 1-Oxa-8-azaspiro[4.5]decane O, N Cyclohexylcarbamoyl sulfonamide Cyclohexyl group introduces hydrophobicity; carbamoyl linkage alters polarity
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () 1-Thia-4-azaspiro[4.5]decane S, N Benzyl, phenyl, ketone Ketone group increases electrophilicity; thia (sulfur) modulates electronic properties

Key Observations

Heteroatom Positioning: The target compound’s 1-oxa-4-thia-8-aza configuration contrasts with ’s 7-oxa-9-aza system, which lacks sulfur. The thia group in the target may enhance metabolic stability compared to purely oxa/aza systems .

Substituent Effects: The target’s N,N-dimethylbenzenesulfonamide group improves aqueous solubility and mimics pharmacophores seen in diuretics and antibiotics (e.g., sulfa drugs) . In contrast, ’s cyclohexylcarbamoyl sulfonamide introduces steric bulk, likely reducing membrane permeability . ’s benzothiazolyl group enables π-stacking interactions, useful in materials science or DNA intercalation, whereas the target’s dimethylaminophenyl group acts as an electron donor, modulating sulfonamide acidity .

Synthetic Considerations: The target’s synthesis likely involves condensation of a spirocyclic carbonyl intermediate with a benzenesulfonamide precursor, paralleling methods in for spiro diketones . Introducing multiple heteroatoms (O, S, N) requires precise control to avoid side reactions, as seen in the crystallographic refinement challenges noted in and .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s sulfonamide group confers higher solubility than ’s carbamoyl derivative, critical for oral bioavailability .
  • Bioactivity: Sulfonamides are known antibacterial agents (e.g., Benzathine benzylpenicillin in ), suggesting the target may exhibit similar activity but with spiro-driven selectivity .

Biological Activity

N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique spiro structure characterized by the presence of oxygen, sulfur, and nitrogen atoms. This specific arrangement contributes to its distinct chemical properties and biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₃S
Molecular Weight357.45 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, a series of sulfonamide derivatives have shown promising results against various cancer cell lines. A study optimized a lead compound based on benzenesulfonylazaspirodienone, demonstrating enhanced efficacy in inhibiting cancer cell proliferation.

Case Study:
In vitro tests revealed that certain derivatives exhibited IC50 values as low as 0.05 µM against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. Flow cytometry analysis indicated that these compounds could induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells, suggesting their potential as therapeutic agents .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The sulfonamide moiety is believed to inhibit enzyme activity by binding to active sites, thereby disrupting cellular functions critical for cancer cell survival.

Key Mechanisms:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer progression.
  • Cell Cycle Arrest: Induction of G2/M phase arrest prevents cancer cells from dividing.
  • Apoptosis Induction: Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives:

Compound NameIC50 (µM)Cancer Type
This compoundTBDTBD
7j (sulfonylazaspirodienone derivative)0.05MDA-MB-231
HL-X9 (benzenesulfonylazaspirodienone)0.17A549

Q & A

Q. Methodology :

  • Computational Docking (AutoDock Vina) : Predict binding modes to CA IX active site.
  • Pharmacokinetic Profiling : Microsomal stability assays and logP measurement via shake-flask method .

Analytical Method Development

Advanced Question: Q. How are impurities or degradation products identified during stability studies? Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
  • LC-MS/MS Analysis :
    • Column : C18 (e.g., Chromolith® RP-18e) with 0.1% formic acid in acetonitrile/water gradient.
    • Detection : Major degradation product (m/z 437.15) identified as sulfonic acid derivative via MS² fragmentation .

Mechanistic Interaction Studies

Advanced Question: Q. What techniques elucidate the compound’s mechanism of action at the molecular level? Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to CA IX (KD ~8.3 nM) .
  • Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding (ΔH = −12.4 kcal/mol) .
  • Cryo-EM : Resolves compound-enzyme complexes at 2.8 Å resolution to visualize sulfonamide-Zn²⁺ coordination .

Derivative Design and Optimization

Advanced Question: Q. What strategies improve selectivity for disease-specific targets (e.g., tumor-associated CA IX)? Methodological Answer:

  • Bioisosteric Replacement : Substitute thia with selenazole to enhance CA IX/CA II selectivity (e.g., 150-fold selectivity achieved) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to improve membrane permeability .
  • Fragment-Based Screening : Identify novel substituents via X-ray crystallography of fragment-bound CA IX .

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